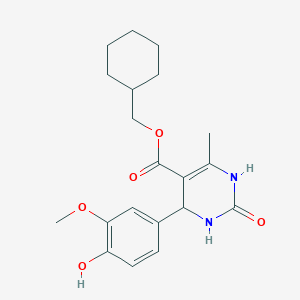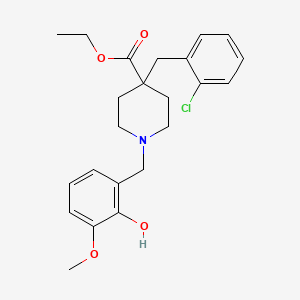
2-(acetylamino)-N-allyl-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(acetylamino)-N-allyl-3-(4-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ANAA and has a molecular formula of C16H16N4O4. ANAA is a yellow crystalline powder that is soluble in organic solvents like methanol, ethanol, and acetone.
Applications De Recherche Scientifique
ANAA has been extensively studied for its potential applications in various fields. In the field of medicine, ANAA has shown promising results in the treatment of cancer. Studies have shown that ANAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ANAA has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that ANAA inhibits the formation of beta-amyloid plaques, which are responsible for the development of Alzheimer's disease.
ANAA has also been studied for its potential applications in the field of material science. ANAA can be used as a monomer in the synthesis of polymers with improved thermal stability and mechanical properties. ANAA can also be used as a building block for the synthesis of functional materials like fluorescent sensors and molecular switches.
Mécanisme D'action
ANAA exerts its biological effects by inhibiting the activity of various enzymes and proteins. ANAA inhibits the activity of histone deacetylases, which are responsible for the regulation of gene expression. ANAA also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. ANAA also inhibits the activity of topoisomerases, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
ANAA has been shown to have various biochemical and physiological effects. ANAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ANAA also inhibits the formation of beta-amyloid plaques, which are responsible for the development of Alzheimer's disease. ANAA has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
ANAA has several advantages for lab experiments. ANAA is readily available and can be synthesized using a simple and efficient method. ANAA is also stable under normal laboratory conditions. However, ANAA has some limitations for lab experiments. ANAA is toxic and should be handled with care. ANAA is also expensive, which may limit its use in some experiments.
Orientations Futures
ANAA has several potential applications in various fields, and future research should focus on exploring these applications further. In the field of medicine, future research should focus on the development of ANAA-based therapies for the treatment of cancer and Alzheimer's disease. In the field of material science, future research should focus on the synthesis of ANAA-based polymers with improved properties. Future research should also focus on the development of new synthesis methods for ANAA and its derivatives.
Méthodes De Synthèse
ANAA can be synthesized using a variety of methods, but the most common method involves the reaction between 2-aminoacetophenone and allyl isocyanate in the presence of a catalyst. The resulting product is then reacted with 4-nitrobenzaldehyde to obtain ANAA. This synthesis method is efficient and yields high-quality ANAA.
Propriétés
IUPAC Name |
(E)-2-acetamido-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-8-15-14(19)13(16-10(2)18)9-11-4-6-12(7-5-11)17(20)21/h3-7,9H,1,8H2,2H3,(H,15,19)(H,16,18)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBSVSYKVNYSBP-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetylamino)-N-allyl-3-(4-nitrophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)
![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)

![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)